REACTION_CXSMILES
|
[NH:1]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:6]=1[OH:12])[C:2]([CH3:4])=[O:3].[N+:13]([O-])([OH:15])=[O:14].O>C(OC(=O)C)(=O)C>[NH:1]([C:5]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]([N+:13]([O-:15])=[O:14])[C:6]=1[OH:12])[C:2]([CH3:4])=[O:3]
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=C(C=CC(=C1)Cl)O
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted
|
Type
|
ADDITION
|
Details
|
by adding diethyl ether
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resultant mixture was purified by silica gel column chromatography (ethyl acetate:n-hexane=5:1 v/v)
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=O)C)C1=C(C(=CC(=C1)Cl)[N+](=O)[O-])O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g | |
YIELD: PERCENTYIELD | 31% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |